molecular formula C9H7F2N3S B13699604 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13699604
M. Wt: 227.24 g/mol
InChI Key: LVQSGRHNQPTALX-UHFFFAOYSA-N
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Description

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-difluorobenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-difluorobenzyl chloride with thiadiazole derivatives. One common method is the nucleophilic substitution reaction where 3,4-difluorobenzyl chloride reacts with 1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted benzyl-thiadiazole compounds.

Scientific Research Applications

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity. The thiadiazole ring can interact with various biological pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzyl chloride
  • 3,4-Difluorobenzylamine
  • 1,3,4-Thiadiazole derivatives

Uniqueness

5-(3,4-Difluorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the 3,4-difluorobenzyl group and the thiadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

LVQSGRHNQPTALX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NN=C(S2)N)F)F

Origin of Product

United States

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